
4-methyl-3-nitro-N-octylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-octylbenzenesulfonamide is a chemical compound with the following properties:
Molecular Formula: C15H24N2O4S
Molecular Weight: 328.43 g/mol
IUPAC Name: this compound
CAS Registry Number: 6325-93-5
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-methyl-3-nitro-N-octylbenzenesulfonamide involves the introduction of a methyl group, a nitro group, and an octyl (8-carbon) chain onto a benzene ring. Specific synthetic routes may vary, but a common approach includes the following steps:
Nitration: Nitration of an appropriate precursor (e.g., toluene) using a mixture of concentrated sulfuric acid and nitric acid yields 4-methyl-3-nitrotoluene.
Sulfonation: Sulfonation of 4-methyl-3-nitrotoluene with sulfuric acid generates the sulfonic acid derivative.
Alkylation: Alkylation of the sulfonic acid with octyl bromide or octyl chloride leads to the formation of this compound.
Industrial Production: Industrial-scale production methods typically involve batch or continuous processes, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
4-methyl-3-nitro-N-octylbenzenesulfonamide can undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: Substitution reactions with nucleophiles (e.g., amines) at the sulfonamide group.
Oxidation: Oxidation of the methyl group to a carboxylic acid or ketone.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its structural features.
Chemical Synthesis: As a building block for more complex molecules.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.
Comparison with Similar Compounds
While 4-methyl-3-nitro-N-octylbenzenesulfonamide is unique in its structure, similar compounds include other sulfonamides and nitro-substituted aromatic compounds.
Properties
Molecular Formula |
C15H24N2O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-octylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-3-4-5-6-7-8-11-16-22(20,21)14-10-9-13(2)15(12-14)17(18)19/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI Key |
GFIUHHZLBQTLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


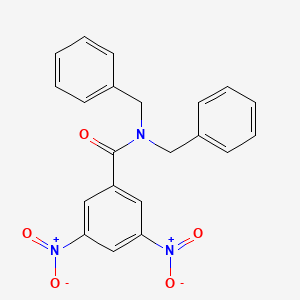
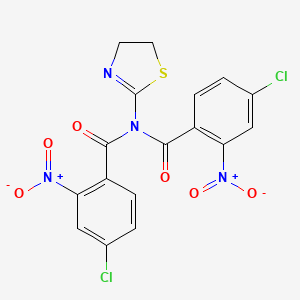
![N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide](/img/structure/B11024615.png)
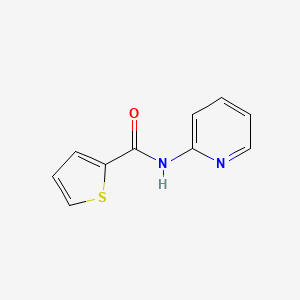
![N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11024624.png)
![2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11024628.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11024640.png)
![N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine](/img/structure/B11024647.png)
![1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11024650.png)
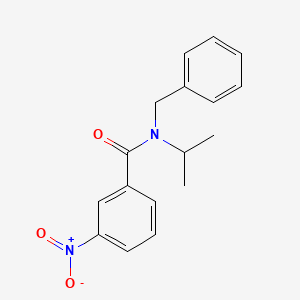
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11024659.png)
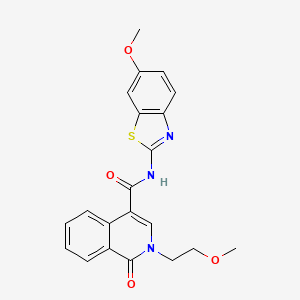
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11024679.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11024686.png)
